Methyl 3-(cyanomethyl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(cyanomethyl)-4-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group at the 4-position and a cyanomethyl group at the 3-position on the benzene ring, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(cyanomethyl)-4-methoxybenzoate can be achieved through several methods. One common approach involves the reaction of 3-(cyanomethyl)-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Another method involves the direct alkylation of 4-methoxybenzoic acid with cyanomethyl chloride in the presence of a base, such as potassium carbonate, followed by esterification with methanol. This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(cyanomethyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst can be employed for the reduction of the cyano group.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or methoxy derivatives.
Hydrolysis: The major product is 3-(cyanomethyl)-4-methoxybenzoic acid.
Reduction: The major product is 3-(aminomethyl)-4-methoxybenzoate.
Scientific Research Applications
Methyl 3-(cyanomethyl)-4-methoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(cyanomethyl)-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the cyano and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Methyl 3-(cyanomethyl)-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-methoxybenzoate: Lacks the cyanomethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(aminomethyl)-4-methoxybenzoate: Contains an amine group instead of a cyano group, which can alter its reactivity and biological activity.
Methyl 3-(cyanomethyl)-4-hydroxybenzoate: Has a hydroxy group instead of a methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
92288-32-9 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(cyanomethyl)-4-methoxybenzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-10-4-3-9(11(13)15-2)7-8(10)5-6-12/h3-4,7H,5H2,1-2H3 |
InChI Key |
MHVFPZJNYDIQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CC#N |
Origin of Product |
United States |
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